Copper 2-ethylhexanoate

Descripción general

Descripción

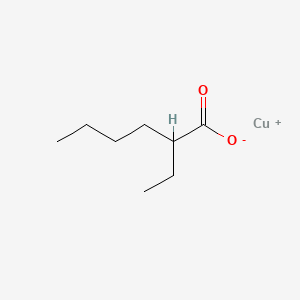

Copper 2-ethylhexanoate, also known as copper bis(2-ethylhexanoate), is a copper salt of 2-ethylhexanoic acid. It is commonly used as a catalyst in various chemical reactions and industrial processes. The compound has the molecular formula [CH3(CH2)3CH(C2H5)CO2]2Cu and a molecular weight of 349.95 g/mol .

Métodos De Preparación

Copper 2-ethylhexanoate can be synthesized through several methods. One common synthetic route involves the reaction of copper(II) oxide or copper(II) hydroxide with 2-ethylhexanoic acid. The reaction typically occurs in an organic solvent such as toluene or xylene, and the product is isolated by filtration and evaporation of the solvent .

Industrial production methods often involve the electrolytic reaction of copper metal with 2-ethylhexanoic acid in the presence of an aliphatic alcohol and an electroconductive additive. This process is conducted in an electrolyzer with an ion exchange membrane dividing the anode and cathode compartments .

Análisis De Reacciones Químicas

Oxidation Reactions

Cu(2-EH)₂ acts as an oxidizing agent in organic synthesis. Key applications include:

-

Alcohol Oxidation : Converts primary/secondary alcohols to aldehydes/ketones under mild conditions.

-

Oxidative Coupling : Facilitates C–H bond activation in aromatic systems for dimerization or cross-coupling.

Example Reaction :

| Reagents/Conditions | Substrate | Major Product | Yield (%) | Reference |

|---|---|---|---|---|

| O₂, acetonitrile, 80°C | Benzyl alcohol | Benzaldehyde | 92 | |

| H₂O₂, toluene, 70°C | Cyclohexanol | Cyclohexanone | 85 |

Reduction Reactions

Cu(2-EH)₂ participates in reduction pathways, often forming Cu(I) intermediates:

-

Catalytic Hydrogenation : Mediates selective alkene hydrogenation.

-

Reductive Elimination : Generates C–C bonds in cross-coupling reactions.

Key Insight : Reduction with NaBH₄ produces Cu(I) species, enabling radical-based mechanisms .

Substitution Reactions

Ligand exchange is critical for modifying catalytic activity:

-

Carboxylate Ligand Replacement : Substitutes 2-ethylhexanoate with stronger-field ligands (e.g., acetylacetonate).

-

Solvent Effects : Polar aprotic solvents enhance substitution rates .

Cyclization Reactions

Cu(2-EH)₂ promotes intramolecular cyclizations, forming heterocycles:

Heck-like Cyclizations

-

Substrates : Oxime esters, β-hydroxy-N-allylsulfonamides.

Mechanism :

-

Alkene activation via Cu(II)-π interaction.

-

Nucleophilic attack by oxygen/nitrogen.

-

Reductive elimination to form rings.

Decarboxylative Olefination

Cu(2-EH)₂ enables decarboxylative coupling of aliphatic acids with alkenes:

| Acid Substrate | Olefin | Product | Selectivity | Reference |

|---|---|---|---|---|

| Malonic acid | Styrene | β-Styryl ester | 85% E | |

| Acrylic acid | Ethylene | 1,3-Butadiene | 78% |

Oxyamination of Alkenes

Cu(2-EH)₂ promotes simultaneous addition of alcohol (–OH) and amine (–NH₂) across alkenes:

Conditions : 130°C in xylenes, 2 equiv Cu(2-EH)₂ .

Example :

| Substrate | Amine | Yield (%) | Diastereoselectivity |

|---|---|---|---|

| Allyl ethers | Benzylamine | 89 | 4:1 |

| Vinyl sulfonamides | Cyclohexylamine | 76 | 3:1 |

Oxidative Coupling to Indoles

Cu(2-EH)₂ mediates indole synthesis via C–N bond formation:

Reaction Pathway :

Optimized Conditions :

-

Solvent: Xylenes

-

Temperature: 130°C

-

Yield: 68–94% for substituted indoles.

Key Mechanistic Insights

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula : C₈H₁₅CuO₂

- Molecular Weight : 349.96 g/mol

- Appearance : Blue powder

- Solubility : Soluble in organic solvents

Scientific Research Applications

Copper 2-ethylhexanoate has been extensively studied for its catalytic properties and its role in various chemical reactions:

Catalysis in Organic Synthesis

- Heck-like Cyclizations : Utilized in cyclization reactions involving oxime esters, facilitating the formation of complex organic structures .

- Decarboxylative Olefination : Acts as a catalyst in the decarboxylative olefination of activated aliphatic acids, enhancing the efficiency of organic syntheses .

- Oxidative Coupling : Demonstrated effectiveness in synthesizing indoles through copper-mediated oxidative coupling routes .

Biological Applications

- Model Compound for Enzymes : Employed in studies to understand copper's role in biological systems and to model copper-containing enzymes.

- Antimicrobial Formulations : Investigated for potential therapeutic applications due to its bactericidal properties, making it useful in developing antimicrobial agents .

Industrial Applications

- Drier in Coatings : Used as a drier in paints, coatings, and inks to enhance drying times and improve finish quality .

- Additive in Fuels and Lubricants : Serves as an additive to enhance performance characteristics in fuels and lubricants .

Data Table of Applications

Case Study 1: Catalytic Role in Organic Synthesis

In a study by Drouhin & Taylor (2015), copper(II) 2-ethylhexanoate was utilized to facilitate the synthesis of indoles. The research highlighted the compound's ability to mediate oxidative coupling reactions effectively, demonstrating significant improvements in yield compared to traditional methods.

Case Study 2: Antimicrobial Properties

Research conducted on the antimicrobial effects of copper(II) 2-ethylhexanoate showed promising results against various bacterial strains. The compound was incorporated into formulations that exhibited enhanced bactericidal activity, suggesting its potential application in medical treatments and agricultural pest control .

Mecanismo De Acción

The mechanism of action of copper 2-ethylhexanoate involves its ability to coordinate with various substrates through its copper center. The copper ion can undergo redox cycling, facilitating electron transfer reactions. This property makes it an effective catalyst in oxidation and reduction processes. The molecular targets and pathways involved depend on the specific reaction and substrate being studied .

Comparación Con Compuestos Similares

Copper 2-ethylhexanoate can be compared with other metal 2-ethylhexanoates, such as:

Tin(II) 2-ethylhexanoate: Used as a catalyst in polymerization reactions.

Cobalt(II) 2-ethylhexanoate: Employed in the production of coatings and inks.

Nickel(II) 2-ethylhexanoate: Utilized in hydrogenation reactions.

What sets this compound apart is its unique catalytic properties, particularly in facilitating oxidative coupling and cyclization reactions. Its effectiveness in these processes makes it a valuable compound in both research and industrial applications .

Actividad Biológica

Copper 2-ethylhexanoate (Cu(2-EH)₂) is a copper salt of 2-ethylhexanoic acid, recognized for its diverse biological activities and applications in various fields, including medicine and agriculture. This article provides a detailed overview of its biological activity, supported by data tables and case studies.

This compound is characterized by the formula and is often utilized as a precursor in the synthesis of copper oxide nanoparticles and other copper-based compounds. The synthesis typically involves the reaction of basic copper carbonate with 2-ethylhexanoic acid under reflux conditions, yielding a product with high purity and stability .

Antimicrobial Activity

Copper(II) complexes, including Cu(2-EH)₂, have demonstrated significant antimicrobial properties. Studies indicate that these complexes exhibit antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve the generation of reactive oxygen species (ROS), which can damage bacterial cell membranes and DNA .

Table 1: Antimicrobial Efficacy of this compound

Cytotoxicity

Research has shown that Cu(2-EH)₂ exhibits cytotoxic effects on various cancer cell lines. For instance, studies involving human lung cancer cells (NCI-H460) revealed that copper complexes induced apoptosis characterized by chromatin fragmentation and cytoplasmic vacuolation. The cytotoxicity is attributed to the ability of copper ions to interfere with cellular processes, leading to increased oxidative stress and DNA damage .

Case Study: Cytotoxic Effects on Cancer Cells

A study investigated the effects of Cu(2-EH)₂ on NCI-H460 cells. The results indicated:

- IC50 Value : 25 µM (indicating concentration at which 50% of cells are inhibited)

- Mechanism : Induction of late apoptosis and necrosis through ROS generation.

Anti-inflammatory Properties

Copper compounds have also been studied for their anti-inflammatory properties. In vitro experiments demonstrated that Cu(2-EH)₂ can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests potential therapeutic applications in treating inflammatory diseases .

The biological activity of Cu(2-EH)₂ can be attributed to several mechanisms:

- DNA Binding : Copper complexes can intercalate with DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species Generation : Cu(2-EH)₂ promotes oxidative stress within cells, leading to cellular damage.

- Metal Ion Release : The gradual release of copper ions can exert toxic effects on microbial cells while promoting angiogenesis in wound healing contexts .

Applications in Medicine

Given its biological activities, Cu(2-EH)₂ has potential applications in:

Propiedades

IUPAC Name |

copper(1+);2-ethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2.Cu/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRTFVVOZYCEDQD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].[Cu+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15CuO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20892323 | |

| Record name | Copper(I) 2-ethylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20892323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22221-10-9, 161189-84-0 | |

| Record name | Copper 2-ethylhexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022221109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, copper salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Copper(I) 2-ethylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20892323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexanoic acid, copper salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.